N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Overview
Description
N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide, also known as BTTP, is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, such as copper and zinc. This complex can then interact with biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide has been shown to have various biochemical and physiological effects, such as the inhibition of cancer cell growth and the modulation of cellular signaling pathways. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide has several advantages for lab experiments, such as its high selectivity and sensitivity for metal ions. However, it also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the research on N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide, such as the development of new fluorescent probes for the detection of other biological molecules, such as amino acids and neurotransmitters. Moreover, the use of N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide in the development of new drugs for the treatment of other diseases, such as Alzheimer's and Parkinson's, is an area of active research. Additionally, the development of new methods for the synthesis of N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide and its derivatives is an important area of research, as it can lead to the discovery of new compounds with improved properties and applications.
Conclusion:
In conclusion, N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide is a chemical compound that has been used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Scientific Research Applications
N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide has been used in scientific research for various purposes, such as the development of fluorescent probes for the detection of cysteine and homocysteine. It has also been used as a ligand for the preparation of metal complexes that have potential applications in catalysis and sensing. Moreover, N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide has been used in the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2OS/c1-10(11(13,14)15,12(16,17)18)8(21)20-9-19-6-4-2-3-5-7(6)22-9/h2-5H,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFLSZBAFBVCBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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